Ethyl 2-amino-5-bromo-3-chlorobenzoate
Description
Ethyl 2-amino-5-bromo-3-chlorobenzoate is a substituted benzoate ester characterized by a bromo group at position 5, a chloro group at position 3, and an amino group at position 2 of the benzene ring, with an ethyl ester functional group. The amino group introduces hydrogen-bonding capabilities, which may influence its crystallinity, solubility, and reactivity compared to non-aminated analogs .
Properties
IUPAC Name |
ethyl 2-amino-5-bromo-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDQBEZVAQLCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-5-bromo-3-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C9H8BrClN2O2
- Molecular Weight : Approximately 277.53 g/mol
- Structure : Contains an ethyl ester functional group, an amino group, and halogen substituents (bromine and chlorine).
The presence of these functional groups contributes to its unique reactivity and biological activity.
Synthesis Methods
This compound can be synthesized through various methods, typically involving the bromination and chlorination of benzoic acid derivatives followed by amination. The general synthetic pathway includes:
- Bromination : The starting material is treated with bromine in the presence of a catalyst to introduce the bromine atom.
- Chlorination : Chlorine is introduced using chlorinating agents.
- Amination : The final step involves the introduction of the amino group, often through reduction of a nitro precursor.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. These interactions can modulate specific biochemical pathways, leading to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, affecting signaling pathways related to inflammation or cancer progression.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study found that this compound inhibited the growth of Staphylococcus aureus in vitro with an IC50 value of 25 µg/mL. This suggests its potential as an antimicrobial agent in clinical settings.
- Case Study 2 : In a murine model of inflammation, administration of this compound significantly reduced edema and inflammatory cytokine levels compared to controls, indicating its anti-inflammatory efficacy.
Comparative Analysis
To understand its unique properties, a comparison with similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-5-bromobenzoate | C9H10BrN | Lacks chlorine; primarily studied for anti-inflammatory effects. |
| Ethyl 2-amino-4-bromobenzoate | C9H10BrN | Different positioning of amino group; varied activity profile. |
| Ethyl 3-amino-5-bromo-2-chlorobenzoate | C9H10BrClN | Similar halogen substitutions; potential for different biological interactions. |
The structural variations among these compounds influence their solubility, stability, and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Key differences among similar compounds arise from substituent positions and functional groups. For example:
*Calculated based on molecular formula.
- Amino Group Impact: The presence of the amino group in this compound distinguishes it from non-aminated analogs like Ethyl 5-bromo-2-chlorobenzoate.
- Ester Group Variation: Replacing the ethyl ester with a methyl group (as in Mthis compound) reduces molecular weight and may influence lipophilicity and metabolic stability .
Hydrogen Bonding and Crystallographic Behavior
The amino group in this compound enables hydrogen-bonding networks, which are critical in crystal packing and stability. Studies on similar compounds (e.g., methyl analogs) suggest that hydrogen bonds between NH₂ and ester carbonyl groups or halogen atoms can form distinct graph-set patterns (e.g., R₂²(8) motifs) . By contrast, non-aminated analogs like Ethyl 5-bromo-2-chlorobenzoate rely on weaker van der Waals interactions and halogen-halogen contacts for crystal stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
